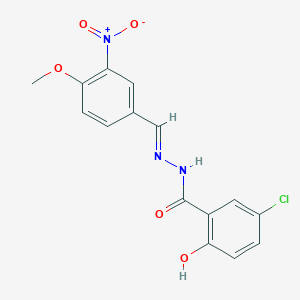
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide, also known as MNAC13, is a chemical compound that has been studied extensively in scientific research. It is a hydrazone derivative of benzohydrazide and has shown potential for use in various applications, including as a therapeutic agent for cancer treatment.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide involves the inhibition of the PI3K/Akt pathway, which is a key signaling pathway involved in cell proliferation and survival. This compound inhibits the activation of Akt, which leads to the activation of downstream signaling pathways that promote cell survival and proliferation. This compound also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt pathway. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been shown to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the lab. It exhibits cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, this compound has some limitations, such as poor solubility in water and low bioavailability. These limitations can be overcome by modifying the chemical structure of the compound.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide. One direction is to further investigate its mechanism of action and signaling pathways involved in apoptosis induction. Another direction is to study its potential use in combination therapy with other anticancer agents. This compound can also be modified to improve its solubility and bioavailability, which would enhance its therapeutic potential. Additionally, the use of this compound in in vivo studies can be explored to evaluate its efficacy and safety.
Métodos De Síntesis
The synthesis of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide involves the reaction of 5-chloro-2-hydroxybenzohydrazide with 4-methoxy-3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide has been studied extensively for its potential use in cancer treatment. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c1-24-14-5-2-9(6-12(14)19(22)23)8-17-18-15(21)11-7-10(16)3-4-13(11)20/h2-8,20H,1H3,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBCBXNQYJVULU-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5907970.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)


![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
